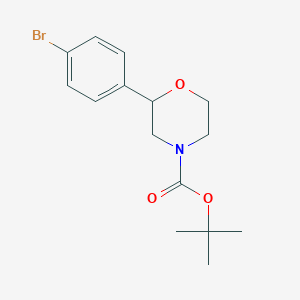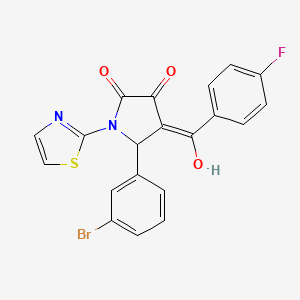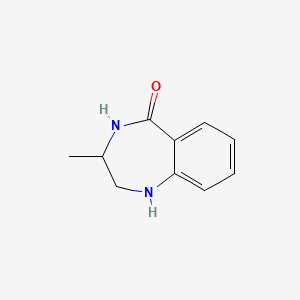![molecular formula C10H17NO2 B2923090 Ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate CAS No. 1071585-99-3](/img/structure/B2923090.png)
Ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of pyrrole compounds, such as this compound, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of primary diols and amines in the presence of a stable manganese complex , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .Molecular Structure Analysis
The molecular structure of this compound contains a total of 31 bonds, including 14 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 aliphatic ester, 1 aliphatic secondary amine, and 1 Pyrrolidine . The molecular formula is C10H17NO2 .Wissenschaftliche Forschungsanwendungen
Reaction Pathways and By-products
Ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate's chemical reactivity has been explored in various research contexts, demonstrating its potential in synthesizing complex organic compounds. An interesting study by MacorJohn et al. (1998) outlined the reaction of ethyl 1,2,4-triazine-3-carboxylate with an enamine, resulting in an azabicyclo[3.2.1]octane as a main product. This process highlighted an unexpected reaction pathway, emphasizing the versatility of this compound derivatives in organic synthesis (MacorJohn, Kuipers, & Lachicotte, 1998).
Synthesis and Derivatives
The molecule has been utilized in the synthesis of diverse heterocyclic compounds. Peet et al. (1986) investigated the Gewald syntheses, producing 2-amino-3-carboethoxythiophenes and identifying octahydro-6a-(4-morpholinyl)-2-thioxocyclopenta[b]pyrrole-3-carboxylic acid as a co-product. This work contributes to our understanding of the synthesis routes and mechanisms for thiophene derivatives, showcasing the molecule's role in generating structurally complex and functionally diverse compounds (Peet, Sunder, Barbuch, & Vinogradoff, 1986).
Antioxidative Activity
Research into the antioxidative properties of heterocyclic compounds derived from Maillard reaction products has shown that pyrroles, which can be synthesized from this compound, exhibit significant antioxidant activity. Yanagimoto et al. (2002) demonstrated that pyrroles inhibited hexanal oxidation by almost 100% at certain concentrations, suggesting potential applications in food preservation and medicinal chemistry due to their strong antioxidative properties (Yanagimoto, Lee, Ochi, & Shibamoto, 2002).
Molecular Interactions and Chemical Reactivity
Singh et al. (2013) conducted a comprehensive study on ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate, providing insights into molecular weaker interactions, spectroscopic analysis, and chemical reactivity through experimental and quantum chemical approaches. This research sheds light on the complex interactions and reactivity patterns of pyrrole derivatives, potentially informing future studies on the synthesis and application of such compounds in various scientific and industrial fields (Singh, Baboo, Rawat, & Gupta, 2013).
Eigenschaften
IUPAC Name |
ethyl 2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-9(12)10-5-3-4-8(10)11-7-6-10/h8,11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLSWCNLANLMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCC1NCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2923007.png)

![2,6-difluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2923011.png)
![3-[(2,4-dichloroanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2923012.png)
![1-(2,6-Dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2923014.png)
![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone](/img/structure/B2923015.png)



![N-(4-acetamidophenyl)-2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2923021.png)
![2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile](/img/structure/B2923025.png)
![3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2923026.png)
![1-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2923029.png)
![3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B2923030.png)